

PqsR-IN-3 optimization strategies research

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Compound Focus: PqsR-IN-3

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PqsR/LasR-IN-3: Key Data

The following tables consolidate the essential physicochemical and biological data for PqsR/LasR-IN-3 (Compound 7a) as available from the current literature.

Table 1: Physicochemical Properties [1]

Property	Value
CAS Number	2581109-51-3
Molecular Weight	311.34 g/mol*
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	5
Rotatable Bonds	6
Appearance	White to off-white solid powder
Solubility (DMSO)	~100 mg/mL (~321.18 mM)

*Calculated based on molecular structure.

Table 2: Biological Activity & Handling [1]

Aspect	Details
Primary Activity	Potent inhibitor of PqsR and LasR systems in <i>P. aeruginosa</i>
hERG Inhibition (IC ₅₀)	109.01 μM
Storage (Powder)	-20°C for 3 years; 4°C for 2 years
Shipping	Stable at room temperature for a few days

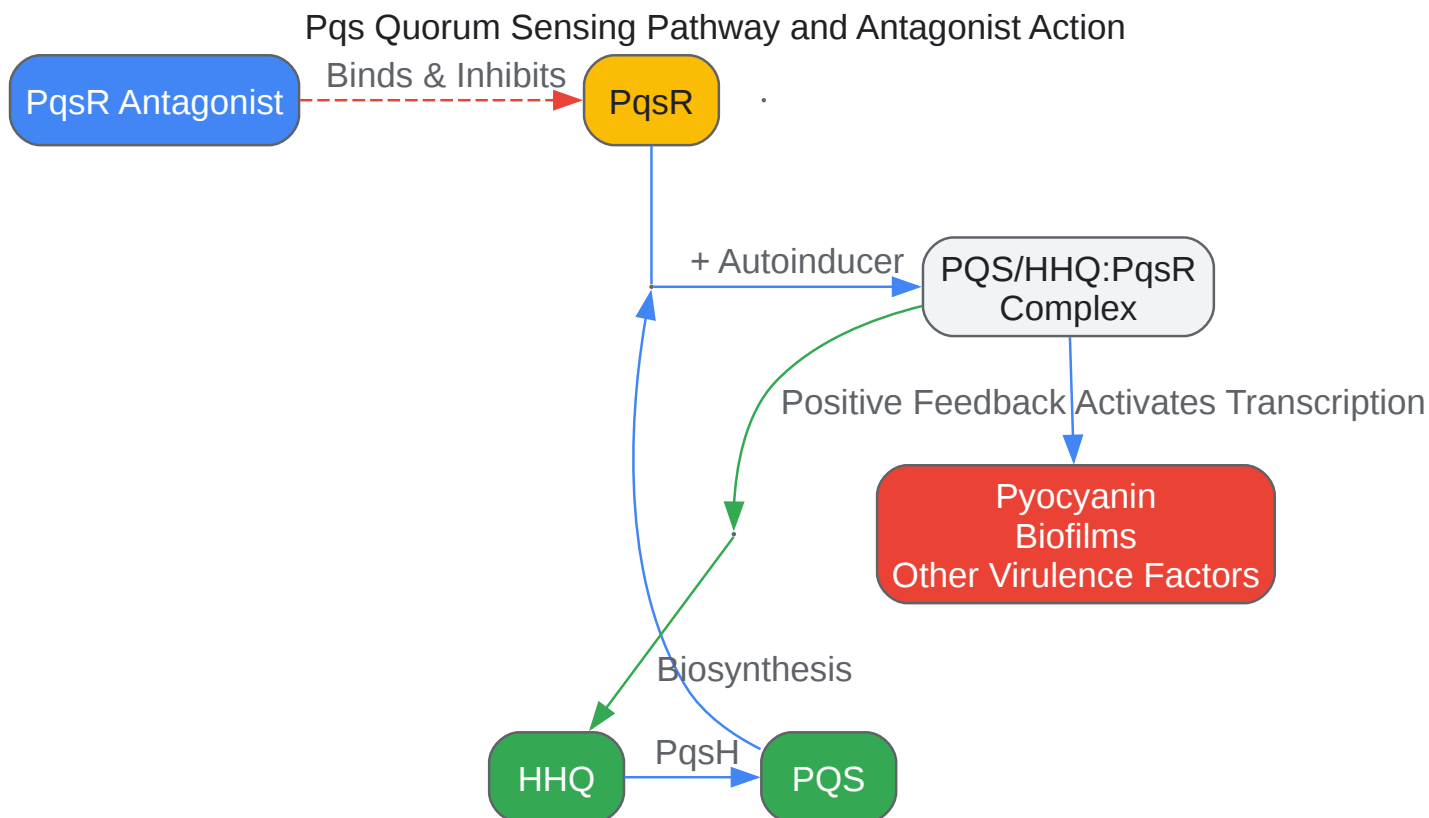
Optimization Strategies for PqsR Antagonists

While specific protocols for **PqsR-IN-3** are not detailed in the search results, recent studies on related PqsR antagonists highlight several effective optimization strategies that are relevant to the field [2] [3].

- **Scaffold Hopping:** Researchers have successfully improved potency by replacing the core quinazolinone scaffold of initial hits with a **1H-benzo[d]imidazole** scaffold. This change led to a 15-fold enhancement in activity in reporter assays by enabling better hydrophobic interactions within the PqsR ligand-binding domain [3].
- **Structure-Guided Design:** Using **X-ray crystal structures** of lead compounds bound to the PqsR ligand-binding domain (LBD) is a critical strategy. This allows for the rational design of molecules that make optimal contact with key residues, fine-tuning properties like affinity and selectivity [2] [3].
- **Fragment-Based Lead Discovery (FBLD):** This approach involves screening small fragment libraries against PqsR. Identified fragment hits can then be evolved into more potent, drug-sized molecules through methods like **fragment growing, linking, and merging**, providing valuable starting points for new series of antagonists [4].

PqsR Signaling Pathway & Antagonist Mechanism

To help visualize the biological target, here is a diagram of the Pqs quorum-sensing system in *Pseudomonas aeruginosa* and where PqsR antagonists act. The DOT script below generates the diagram.



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The diagram above illustrates the core regulatory circuit. The PqsR antagonist acts by binding to the PqsR receptor, preventing it from being activated by its natural autoinducers (HHQ and PQS). This inhibition blocks the expression of genes responsible for virulence and the production of more signaling molecules [5] [6].

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